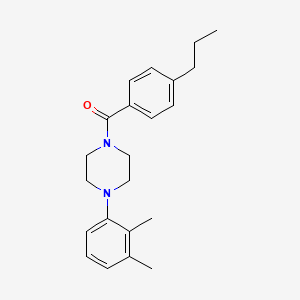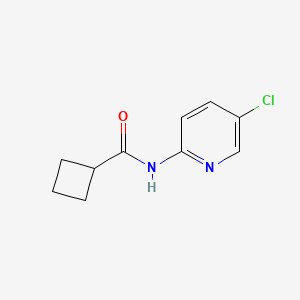
1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine
描述
1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine, also known as R1482, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the piperazine family and has been synthesized using various methods.
作用机制
1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine acts by inhibiting the reuptake of serotonin, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, this compound increases the levels of serotonin in the synaptic cleft, which enhances its activity and improves mood. This compound has also been shown to have a moderate affinity for the dopamine transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antidepressant effects, this compound has been shown to have anxiolytic effects, which may be due to its ability to increase the levels of serotonin in the brain. This compound has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of the opioid system.
实验室实验的优点和局限性
One of the advantages of using 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine in lab experiments is its high selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low potency compared to other SSRIs, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several future directions for the research on 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine. One of the most promising directions is the development of more potent analogs of this compound that can be used as antidepressants. Another direction is the investigation of the potential therapeutic applications of this compound in other neurological disorders such as anxiety, pain, and addiction. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on various neurotransmitter systems.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in the treatment of depression and other neurological disorders. Its ability to selectively inhibit the serotonin transporter makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent analogs for therapeutic use.
科学研究应用
The potential therapeutic applications of 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine have been extensively studied in recent years. One of the most promising applications is its use as an antidepressant. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and has a high affinity for the serotonin transporter. This makes it an effective antidepressant as it increases the levels of serotonin in the brain, which is known to improve mood and reduce symptoms of depression.
属性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-4-6-19-9-11-20(12-10-19)22(25)24-15-13-23(14-16-24)21-8-5-7-17(2)18(21)3/h5,7-12H,4,6,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQILTSFTAENKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-methyl-5-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4734283.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4734288.png)
![1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4734291.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734299.png)
![methyl 4-[4-(benzyloxy)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4734319.png)
![3-(4-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4734325.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B4734334.png)
![N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4734343.png)
![3-{5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4734351.png)

![5-[(propylthio)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B4734361.png)

![5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4734388.png)
![4,6-dimethyl-2-[({5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}methyl)thio]pyrimidine](/img/structure/B4734395.png)
